

# Application Notes and Protocols for TMDJ-035 in Cellular Electrophysiology

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## Compound of Interest

Compound Name: TMDJ-035

Cat. No.: B12383882

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## Introduction

**TMDJ-035** is a potent and highly selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes.[1][2] Overactivation of RyR2 is implicated in the pathogenesis of cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), by causing aberrant diastolic calcium release from the SR in the form of spontaneous calcium sparks and waves.[2] **TMDJ-035**, also referred to as Ryanozole, has been shown to effectively suppress these abnormal calcium events in cardiomyocytes isolated from RyR2-mutant mouse models of CPVT, making it a valuable research tool for studying RyR2 channel dynamics and a potential therapeutic candidate for RyR2-related cardiac diseases.[2][3][4]

These application notes provide detailed protocols for the use of **TMDJ-035** in cellular electrophysiology studies, with a focus on investigating its effects on calcium signaling in isolated adult mouse cardiomyocytes.

## Data Presentation

### In Vitro Efficacy of TMDJ-035 (Ryanozole)

The inhibitory potency of **TMDJ-035** was assessed using an endoplasmic reticulum (ER)  $\text{Ca}^{2+}$ -based assay in HEK293 cells expressing either wild-type (WT) or mutant RyR2 channels associated with CPVT.[4][5]

RyR2 Variant	IC <sub>50</sub> (nM)
Wild-Type (WT)	15
R420W	40
K4750Q	20

Table 1: Inhibitory concentration (IC<sub>50</sub>) of **TMDJ-035** (Ryanozole) on wild-type and CPVT-mutant RyR2 channels. Data sourced from Kurebayashi et al. (2024).[\[4\]](#)[\[5\]](#)

## Effects of TMDJ-035 on Spontaneous Calcium Events in Cardiomyocytes

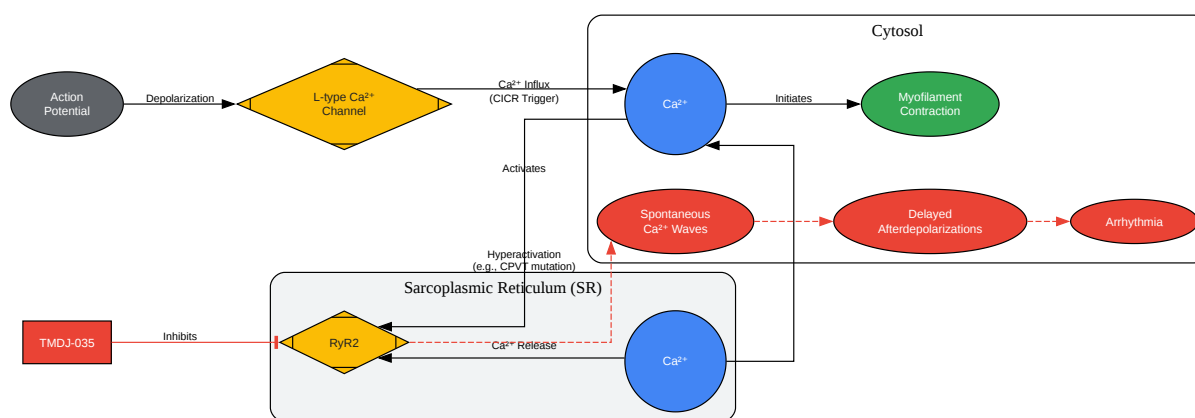
**TMDJ-035** has been demonstrated to suppress spontaneous calcium release events in cardiomyocytes isolated from CPVT model mice.

Treatment	Parameter	R420W Cardiomyocytes	K4750Q Cardiomyocytes
Vehicle	Ca <sup>2+</sup> Spark Frequency (events/100 μm/s)	~1.5	~2.5
TMDJ-035 (100 nM)	Ca <sup>2+</sup> Spark Frequency (events/100 μm/s)	Significantly Reduced	Significantly Reduced
Vehicle	Percentage of Cells with Ca <sup>2+</sup> Waves	~80%	~90%
TMDJ-035 (100 nM)	Percentage of Cells with Ca <sup>2+</sup> Waves	Significantly Reduced	Significantly Reduced

Table 2: Qualitative summary of the effects of **TMDJ-035** (Ryanozole) on spontaneous Ca<sup>2+</sup> sparks and waves in isolated ventricular myocytes from RyR2-R420W and -K4750Q CPVT mouse models. Data adapted from Kurebayashi et al. (2024).[\[4\]](#)[\[5\]](#)

## Signaling Pathway

The primary mechanism of action of **TMDJ-035** is the direct inhibition of the RyR2 channel, which modulates intracellular calcium signaling in cardiomyocytes.



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RyR2 signaling and **TMDJ-035** inhibition.

## Experimental Protocols

### Protocol 1: Isolation of Adult Mouse Ventricular Myocytes

This protocol is adapted from standard enzymatic digestion methods and is suitable for preparing cardiomyocytes for electrophysiological studies.

**Materials:**

- Langendorff perfusion system
- Krebs-Henseleit (KH) buffer
- Collagenase Type II
- Protease Type XIV
- Bovine Serum Albumin (BSA)
- Calcium chloride (CaCl<sub>2</sub>)
- Standard surgical instruments

**Procedure:**

- Prepare the Langendorff system with oxygenated (95% O<sub>2</sub> / 5% CO<sub>2</sub>) KH buffer at 37°C.
- Anesthetize the mouse and perform a thoracotomy to expose the heart.
- Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart with calcium-free KH buffer for 5-10 minutes to wash out blood and stop contractions.
- Switch to a perfusion buffer containing Collagenase II and Protease XIV and perfuse until the heart becomes flaccid (approximately 10-15 minutes).
- Remove the heart from the cannula and gently tease the ventricular tissue apart in a petri dish containing the enzyme solution.
- Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
- Wash the cells with KH buffer containing 1% BSA and gradually reintroduce calcium to a final concentration of 1.8 mM.
- Allow the rod-shaped, quiescent cardiomyocytes to settle by gravity.

- Remove the supernatant and resuspend the cells in the desired experimental buffer.

## Protocol 2: Calcium Imaging in Isolated Cardiomyocytes

This protocol describes the measurement of intracellular calcium transients using a fluorescent calcium indicator.

Materials:

- Isolated cardiomyocytes from Protocol 1
- Fluorescent calcium indicator (e.g., Cal-520 AM, Fluo-4 AM)
- Pluronic F-127
- Tyrode's solution (containing 1.8 mM  $\text{CaCl}_2$ )
- Confocal microscope with line-scanning capabilities
- Field stimulation electrodes
- **TMDJ-035** stock solution (in DMSO)

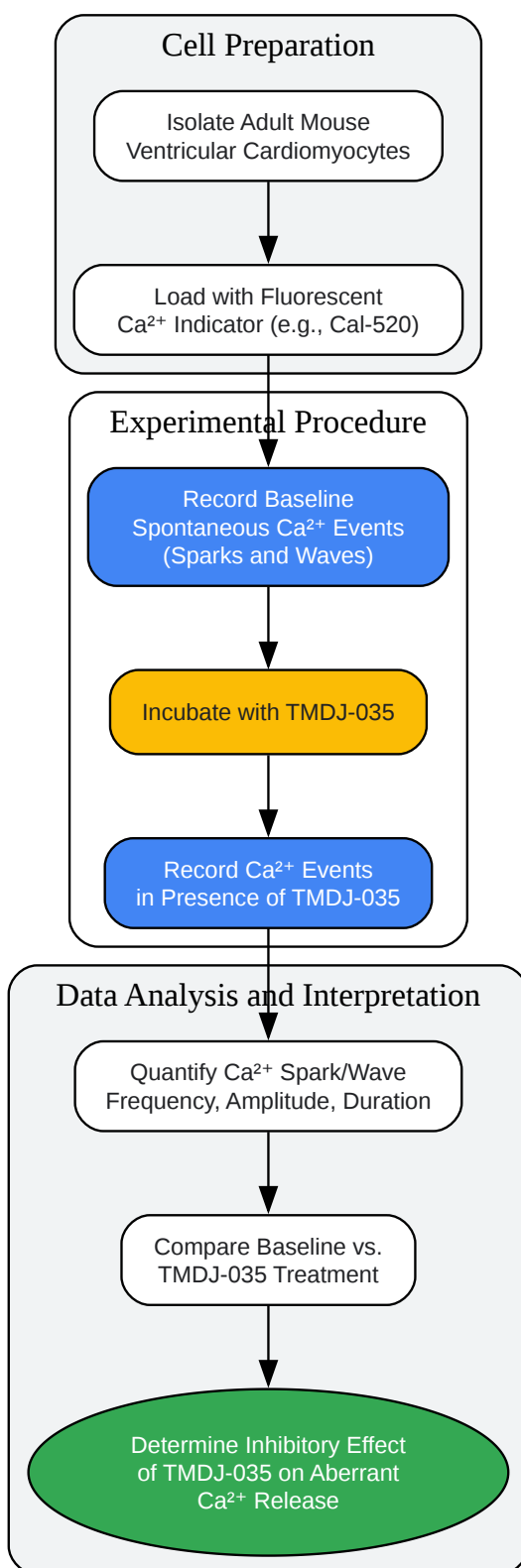
Procedure:

- Dye Loading:
  - Incubate the isolated cardiomyocytes with the chosen calcium indicator (e.g., 5  $\mu\text{M}$  Cal-520 AM) and Pluronic F-127 (0.02%) in Tyrode's solution for 30-45 minutes at room temperature, protected from light.
  - Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 30 minutes.
- Image Acquisition:
  - Place the coverslip with dye-loaded cardiomyocytes onto the stage of the confocal microscope.

- Perfuse the cells with Tyrode's solution at 37°C.
- To assess the effect of **TMDJ-035** on spontaneous calcium release, first record baseline activity in the absence of the compound. For CPVT models, perfusion with isoproterenol (e.g., 100 nM) may be required to induce spontaneous calcium waves.
- Acquire images in line-scan mode to achieve high temporal resolution of calcium transients.
- Perfuse the cells with Tyrode's solution containing the desired concentration of **TMDJ-035** (e.g., 10 nM - 1 µM) for a sufficient incubation period (e.g., 10-15 minutes).
- Record calcium transients again in the presence of **TMDJ-035**.
- Data Analysis:
  - Analyze the line-scan images to quantify the frequency, amplitude, and duration of calcium sparks and waves.
  - Compare the parameters before and after the application of **TMDJ-035**.

## Experimental Workflow and Logic

The following diagram illustrates the workflow for assessing the efficacy of **TMDJ-035** on cardiomyocyte calcium signaling.



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Workflow for **TMDJ-035** cellular studies.

## Conclusion

**TMDJ-035** is a valuable pharmacological tool for investigating the role of RyR2 in cardiac physiology and pathophysiology. The protocols outlined above provide a framework for researchers to study the effects of this selective RyR2 inhibitor on calcium signaling in isolated cardiomyocytes. By quantifying the changes in spontaneous calcium sparks and waves, investigators can further elucidate the therapeutic potential of targeting RyR2 in the context of cardiac arrhythmias.

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## References

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